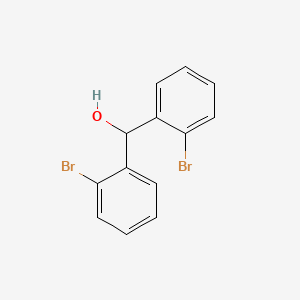

Bis(2-bromophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Br2O |

|---|---|

Molecular Weight |

342.02 g/mol |

IUPAC Name |

bis(2-bromophenyl)methanol |

InChI |

InChI=1S/C13H10Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |

InChI Key |

HPVUQQPCHQPZHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Bromophenyl Methanol and Its Direct Precursors

Established Reaction Pathways for Bis(2-bromophenyl)methanol Synthesis

The most direct methods for synthesizing this compound involve the reaction of a 2-bromophenyl organometallic species with a suitable carbonyl-containing precursor.

The construction of the this compound framework is classically achieved through the use of Grignard reagents or organolithium compounds. These powerful nucleophiles are generated from brominated aromatic precursors and react efficiently with electrophilic carbonyl carbons.

Grignard Reaction: The Grignard synthesis is a cornerstone of carbon-carbon bond formation. mnstate.edu The process begins with the formation of a Grignard reagent, in this case, (2-bromophenyl)magnesium bromide, by reacting an aryl halide with magnesium metal. cerritos.edu This reagent is then added to a carbonyl compound. For the synthesis of this compound, two main Grignard pathways are feasible:

Reaction of one equivalent of (2-bromophenyl)magnesium bromide with one equivalent of 2-bromobenzaldehyde (B122850).

Reaction of two equivalents of (2-bromophenyl)magnesium bromide with one equivalent of a 2-bromobenzoic acid derivative, such as methyl 2-bromobenzoate.

The Grignard reagent itself, a carbanion equivalent, is highly reactive and functions as a strong nucleophile. mnstate.edu The reaction must be conducted under anhydrous conditions, as Grignard reagents readily react with protic solvents like water, which would quench the reagent. cerritos.edumiracosta.edu

Lithium-Halogen Exchange: An alternative to the Grignard reaction is the use of organolithium reagents, often prepared via lithium-halogen exchange. wikipedia.orgnumberanalytics.com This reaction involves treating an organic halide with an organolithium compound, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). ethz.ch The exchange is rapid, often faster than competing nucleophilic additions, and allows for the generation of a new organolithium species. wikipedia.orgharvard.edu For this synthesis, 1,2-dibromobenzene (B107964) would be treated with n-BuLi to generate 2-bromophenyllithium. This intermediate can then be reacted with 2-bromobenzaldehyde to yield the target methanol (B129727) after an acidic workup. The rate of exchange typically follows the trend of I > Br > Cl. wikipedia.org

| Method | Organometallic Reagent | Reagent Precursor | Carbonyl Substrate | Key Reaction Type |

|---|---|---|---|---|

| Grignard Synthesis | (2-bromophenyl)magnesium bromide | 1,2-dibromobenzene + Mg | 2-Bromobenzaldehyde | Nucleophilic Addition |

| Grignard Synthesis | (2-bromophenyl)magnesium bromide | 1,2-dibromobenzene + Mg | Methyl 2-bromobenzoate | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

| Lithium-Halogen Exchange | 2-Bromophenyllithium | 1,2-dibromobenzene + n-BuLi | 2-Bromobenzaldehyde | Nucleophilic Addition |

Standard laboratory procedures for the synthesis of similar diaryl- or triarylmethanols can be directly adapted for the production of this compound. A common example is the synthesis of triphenylmethanol (B194598) from phenylmagnesium bromide and benzophenone (B1666685) or an ester like ethyl benzoate. miracosta.eduscribd.com

An adapted procedure for this compound would involve the following steps:

Preparation of the Grignard Reagent : Magnesium turnings are placed in a flask with anhydrous diethyl ether under an inert atmosphere. libretexts.org A solution of 1,2-dibromobenzene in anhydrous ether is added dropwise to initiate the formation of (2-bromophenyl)magnesium bromide. libretexts.org

Addition to Carbonyl Precursor : A solution of 2-bromobenzaldehyde dissolved in anhydrous ether is slowly added to the prepared Grignard reagent. scribd.com The reaction mixture is typically stirred and may be gently refluxed to ensure completion. miracosta.edu

Hydrolysis (Workup) : The reaction is quenched by the slow addition of an acid, such as aqueous hydrochloric acid (HCl), to protonate the resulting alkoxide and dissolve any remaining magnesium salts. mnstate.edulibretexts.org

Isolation and Purification : The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried, and the solvent is evaporated to yield the crude product, which can then be purified by techniques such as recrystallization.

A significant side product in Grignard reactions can be the formation of a biphenyl (B1667301) compound, resulting from a coupling reaction. libretexts.org This is favored at higher temperatures and concentrations. libretexts.org

Advanced Synthetic Strategies for this compound Analogues and Derivatives

While classical methods are effective for producing racemic this compound, advanced strategies focus on controlling stereochemistry and synthesizing a broader range of related structures.

Enantioenriched diarylmethanols are valuable intermediates in the synthesis of pharmaceuticals. niscpr.res.inacs.org The development of stereoselective methods to produce a single enantiomer is a significant area of research. General principles for achieving this include:

Biocatalytic Reduction : The enantioselective reduction of prochiral diaryl ketones to their corresponding alcohols can be achieved using whole-cell biocatalysts. niscpr.res.in For instance, various strains of the fungus Rhizopus arrhizus have been shown to be highly stereoselective in the reduction of benzophenone derivatives, yielding the corresponding (S)-diarylmethanols. niscpr.res.in This approach is valued for its operational simplicity and for being an environmentally friendly "green chemistry" method. niscpr.res.in

Catalytic Asymmetric Arylation : This method involves the addition of an aryl group to an aldehyde in the presence of a chiral catalyst. One approach involves the transmetalation of arylboronic acids with diethylzinc (B1219324) to form arylzinc reagents. acs.org The subsequent addition of the arylzinc to an aldehyde, catalyzed by a chiral ligand such as a γ-amino thiol, can produce functionalized diarylmethanols with high enantioselectivity (95 to >99.5% ee). acs.orgacs.org Another strategy uses lithium-bromide exchange to form an aryllithium species, followed by transmetalation with a zinc salt. nih.gov The resulting organozinc compound is then added to an aldehyde in the presence of a chiral amino alcohol-based catalyst. nih.govscispace.com

The synthesis of other molecules containing the bis(bromophenyl) motif provides valuable precedents for the construction of the core structure of this compound. These methods showcase various C-C and C-heteroatom bond-forming strategies.

| Compound Name | Synthetic Method Highlight | Reference |

|---|---|---|

| Bis(4-bromophenyl)phosphine oxide | A convenient and economic method was developed for its synthesis in high yield. | researchgate.net |

| E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene | Synthesized in six steps starting from 4-bromobenzaldehyde. | researchgate.net |

| Bis(4-bromophenyl)amine | Prepared via Buchwald-Hartwig coupling using palladium diacetate as a catalyst. | chemicalbook.com |

| Bis(4-bromophenyl) sulfone | Prepared by brominating diphenyl sulfoxide (B87167) in the presence of glacial acetic acid and water, followed by oxidation. | google.com |

| 2-(2-Bromophenyl)-2-propylpentanal | Formed from 2-bromophenylacetonitrile (B96472) via alkylation followed by reduction of the nitrile. | orgsyn.org |

| 2-(2-Bromophenyl)-2-(2-methylnaphthalen-1-yl)acetonitrile | Used as a substrate in palladium-catalyzed dearomative cyclization reactions. | acs.org |

These examples demonstrate the versatility of synthetic methods, including palladium-catalyzed cross-coupling and multi-step sequences, to assemble complex molecules containing multiple bromophenyl groups.

Spectroscopic and Structural Elucidation of Bis 2 Bromophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Bis(2-bromophenyl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two bromophenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.8 ppm. This complexity arises from the coupling between adjacent, non-equivalent protons on the benzene (B151609) rings. The single proton attached to the central carbon atom (the methine proton) is expected to resonate as a singlet or a broadened singlet, and its chemical shift would be influenced by the electronegative oxygen and the two aromatic rings. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 7.8 (multiplet) |

| Methine (CH-OH) | ~ 6.0 (singlet) |

| Hydroxyl (OH) | Variable (broad singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the two bromophenyl rings will appear in the aromatic region of the spectrum, typically between δ 120 and 145 ppm. The carbon atom bonded to the bromine (C-Br) will have a characteristic chemical shift within this region, often around δ 122 ppm. The quaternary carbon atoms to which the bromophenyl groups are attached will also have distinct signals. The central methine carbon (CH-OH) is expected to resonate in the range of δ 70-80 ppm, a region characteristic of carbons bonded to an oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Methine (CH-OH) | 70 - 80 |

| Aromatic (C-Br) | ~ 122 |

| Aromatic (Ar-C) | 120 - 145 |

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which shows characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating the presence of an alcohol. The C-H stretching vibrations of the aromatic rings are observed as a group of weaker bands between 3000 and 3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected around 1050-1100 cm⁻¹. Finally, the C-Br stretching vibration will give rise to a signal in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad, strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Secondary Alcohol) | 1050 - 1100 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₀Br₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely involve the loss of a water molecule, a bromine atom, or a bromophenyl group, leading to the formation of other characteristic fragment ions that can be used to further support the proposed structure.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀Br₂O |

| Molecular Weight | 342.026 g/mol |

| Isotopic Pattern | M, M+2, M+4 (ratio ~1:2:1) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, a detailed three-dimensional model of the electron density of the molecule can be generated. This, in turn, allows for the precise determination of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and packing within the crystal.

The process of determining the crystal structure of a compound like this compound through single-crystal X-ray diffraction involves a series of well-established steps.

Crystal Growth and Selection: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other techniques such as vapor diffusion or slow cooling. Once obtained, a suitable crystal is carefully selected and mounted on a goniometer head.

Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam, commonly generated from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. These diffracted X-rays are detected, and their intensities and positions are recorded. For organic compounds, data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.

Data Reduction and Structure Solution: The collected diffraction data is then processed. This involves correcting for various experimental factors, such as background noise and absorption. The corrected data is used to determine the unit cell dimensions and the space group of the crystal. The initial phasing of the diffraction data, a critical step in solving the structure, can be achieved through various methods, including direct methods or the Patterson method.

Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various indicators, most notably the R-factor (or residual factor), which should be as low as possible for a reliable structure.

A summary of typical data collection and refinement parameters is provided in the table below.

| Parameter | Typical Value/Method |

| Diffractometer | Bruker SMART CCD area detector or similar |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) |

| Temperature | 100(2) K or 296(2) K |

| Data Collection Method | ω and φ scans |

| Absorption Correction | Multi-scan |

| Structure Solution | Direct methods (e.g., SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

| Hydrogen Atoms | Placed in geometrically calculated positions |

A detailed analysis of the crystal structure of this compound would provide precise measurements of its bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's conformation and the steric and electronic effects of the two 2-bromophenyl substituents on the central methanol (B129727) carbon.

As of the latest search, a specific, publicly available single-crystal X-ray diffraction study for this compound could not be located. Therefore, a detailed table of its specific bond lengths and angles cannot be provided at this time. Such a study would be invaluable for a complete understanding of its solid-state structure.

For context, a hypothetical data table based on expected values for similar structures is presented below. The actual experimental values would be necessary for a definitive analysis.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |

| Bond Length | C | C(ar) | ~1.52 | ||

| C | O | ~1.43 | |||

| C(ar) | Br | ~1.90 | |||

| Bond Angle | C(ar) | C | C(ar) | ~112 | |

| O | C | C(ar) | ~110 | ||

| Dihedral Angle | C(ar) | C | C(ar) | C(ar) | Variable |

The conformation of the molecule would be of particular interest, specifically the dihedral angles between the two phenyl rings. These angles would be influenced by the steric hindrance of the bromine atoms at the ortho positions, likely forcing the rings into a twisted, non-planar arrangement.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is of great importance in fields like pharmaceuticals and materials science.

The different crystal packing arrangements in polymorphs arise from a delicate balance of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. In the case of bis(bromophenyl) compounds, the bromine atoms can participate in halogen bonding, which can play a significant role in directing the crystal packing. The presence of the hydroxyl group in this compound would also introduce strong hydrogen bonding capabilities, further influencing the potential for polymorphic forms.

The investigation of polymorphism in this compound would involve systematic crystallization experiments under various conditions and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Reactivity and Transformational Chemistry of Bis 2 Bromophenyl Methanol

Bis(2-bromophenyl)methanol as a Key Synthetic Intermediate

This compound, with the chemical formula C₁₃H₁₀Br₂O, is a brominated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring two 2-bromophenyl groups attached to a central hydroxymethylene carbon, makes it a valuable precursor for a variety of chemical transformations.

One of the primary applications of this compound is in the preparation of organomagnesium reagents. It is also frequently used as a precursor in cross-coupling reactions, highlighting its importance in the construction of more complex molecular architectures. The synthesis of this compound can be achieved with an 80% isolated yield through a Lithium chloride-promoted mono-Bromine-Magnesium exchange of 1,2-dibromobenzene (B107964), followed by a reaction with ethyl formate.

Catalytic Transformations Involving this compound

The presence of two aryl bromide moieties and a hydroxyl group makes this compound an ideal substrate for various transition metal-catalyzed reactions. These transformations are pivotal for synthesizing complex organic molecules.

Palladium catalysts are particularly effective in promoting intramolecular reactions of this compound, leading to the formation of cyclic compounds.

A significant application of this compound is its conversion to 9-fluorenones through a palladium-catalyzed reaction. rsc.org This process involves the oxidation of the alcohol to a ketone, followed by an intramolecular coupling reaction. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and can be applied to a variety of substituted bis(2-bromophenyl)methanols to produce a range of fluorenones in moderate to good yields over two steps. rsc.org

Table 1: Synthesis of 9-Fluorenones from Bis(2-bromophenyl)methanols

| Starting Material | Catalyst | Product | Yield | Reference |

|---|

This table is a representation of the general reaction. Yields vary depending on the specific substrates and reaction conditions.

The mechanism for the palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols is believed to be initiated by the oxidation of the alcohol. rsc.org This is followed by an intramolecular reductive coupling. rsc.org

In a broader context of palladium-catalyzed cyclizations, the mechanism often involves several key steps. A plausible pathway includes the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a base-assisted deprotonation, and subsequent steps like concerted metalation-deprotonation and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov In some cases, unexpected reaction cascades, such as a trans-1,2-palladium migration between sp² carbons, have been observed, highlighting the complexity and novelty of these transformations. nih.gov

The reactivity of the aryl bromide groups in this compound suggests its potential participation in a range of other transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. nih.govrsc.org

Aryl bromides are common substrates in various cross-coupling reactions that aim to form aryl-aryl bonds. These methodologies can be catalyzed by different transition metals.

Palladium-Catalyzed Reactions: The Suzuki and Stille couplings are prominent examples. The Suzuki reaction couples aryl halides with aryl boronic acids, while the Stille reaction uses organostannanes. rsc.org These reactions are highly valued for their functional group tolerance and broad scope. rsc.org Ligand-free palladium catalysis has also gained attention as a more cost-effective and sustainable alternative. rsc.orgrsc.org

Nickel-Catalyzed Reactions: Nickel catalysts, often in conjunction with palladium in multimetallic systems, can be used for the cross-Ullman reaction, coupling aryl bromides with aryl triflates. nih.gov In such systems, the nickel catalyst can react preferentially with the aryl bromide. nih.gov

Cobalt-Catalyzed Reactions: Cobalt-catalyzed cross-coupling reactions of aryl bromides with alkyl Grignard reagents have also been developed, expanding the toolbox for C-C bond formation. oup.com

Table 2: Overview of Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction Name | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl Halide + Aryl Boronic Acid | High functional group tolerance |

| Stille Coupling | Palladium | Aryl Halide + Organostannane | Broad reaction scope |

| Cross-Ullman Reaction | Palladium/Nickel | Aryl Bromide + Aryl Triflate | Multimetallic catalysis |

| Kumada Coupling | Nickel or Palladium | Aryl Halide + Grignard Reagent | Forms C-C bonds with organomagnesium compounds |

This table provides a general overview of cross-coupling reactions applicable to aryl bromides.

Other Transition Metal-Catalyzed Coupling Reactions (Inferred from Related Aryl Bromides)

C-N Cross-Coupling Strategies

The presence of two bromine atoms on the phenyl rings of this compound makes it a suitable substrate for carbon-nitrogen (C-N) cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials. The primary methods for forging these C-N bonds are the Buchwald-Hartwig amination and the Ullmann condensation.

While specific literature detailing the C-N cross-coupling of this compound is not extensively documented, the reactivity can be inferred from the established protocols for similar aryl bromides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.orgyoutube.com It typically involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgyoutube.com For a substrate like this compound, a sequential or double amination could be envisioned, leading to the corresponding di-amino substituted diphenylmethanol (B121723) derivatives. The choice of ligand is crucial and often requires optimization to achieve good yields, with bulky, electron-rich phosphine ligands generally showing high efficacy. wikipedia.org

Ullmann Condensation: An older, yet still relevant, method for C-N bond formation is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often carried out with a stoichiometric amount of copper or a copper salt. wikipedia.org The reaction involves the coupling of an aryl halide with an amine, often in a polar, high-boiling solvent. wikipedia.org For this compound, this could provide an alternative route to N-aryl derivatives.

A summary of general conditions for these reactions on analogous aryl bromides is presented below.

| Reaction | Catalyst/Promoter | Ligand | Base | Solvent | Temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temp. to 120 °C |

| Ullmann Condensation | CuI, Cu₂O, Cu powder | Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | 100-210 °C |

| This table presents generalized conditions for the respective reactions on aryl bromides and serves as a predictive guide for the reactivity of this compound. |

Emerging Catalytic Protocols for Functionalization

Recent research has focused on developing novel catalytic methods to functionalize this compound, primarily through intramolecular C-C bond formation. A notable example is the palladium-catalyzed synthesis of fluorenones.

A study by Xu and Gao in 2018 demonstrated a palladium-catalyzed intramolecular C-H functionalization of various bis(2-bromophenyl)methanols to yield fluorenones. This transformation proceeds through an oxidation of the alcohol to the corresponding benzophenone (B1666685), followed by a palladium-catalyzed intramolecular C-H activation/arylation. The reaction is tolerant of a range of substituents on the phenyl rings.

Table of Fluorenone Synthesis from this compound Derivatives:

| Substrate | Product | Yield (%) |

| This compound | Fluorenone | 85 |

| Bis(2-bromo-4-methylphenyl)methanol | 2,7-Dimethylfluorenone | 82 |

| Bis(2-bromo-5-methoxyphenyl)methanol | 3,6-Dimethoxyfluorenone | 75 |

| Bis(2-bromo-4-fluorophenyl)methanol | 2,7-Difluorofluorenone | 78 |

| Data sourced from a palladium-catalyzed synthesis study. |

This catalytic protocol represents a significant advancement in the functionalization of this compound, providing an efficient route to valuable fluorenone scaffolds.

Nucleophilic Substitution and Other Derivatization Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization through nucleophilic substitution and other reactions, allowing for the introduction of various functional groups.

Etherification: The conversion of the hydroxyl group to an ether can be achieved under various conditions. While specific examples for this compound are scarce, general methods for the etherification of benzylic alcohols are applicable. These include the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration or reaction with an alkylating agent in the presence of a suitable catalyst can yield ethers. rsc.orgnih.gov For a sterically hindered secondary alcohol like this compound, more forcing conditions or specialized catalysts might be necessary.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. researchgate.netnih.goviiste.org The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. For a sterically hindered alcohol, the use of a more reactive acylating agent like an acyl chloride in the presence of a base (e.g., pyridine) is often more effective. sciencemadness.org

General Derivatization Reactions of the Hydroxyl Group:

| Reaction Type | Reagents | General Conditions | Product Type |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | Ether (R-O-CH(Ar)₂) |

| Esterification (with Acyl Chloride) | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Aprotic solvent (e.g., CH₂Cl₂, THF) | Ester (RCOO-CH(Ar)₂) |

| This table outlines general methodologies for the derivatization of secondary alcohols, providing a framework for the potential reactivity of this compound. |

Electrophilic Aromatic Substitution Patterns on the Bromophenyl Rings

The two bromophenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atoms and the central hydroxyl-methine group.

Bromo Group: The bromine atom is an ortho-, para-directing deactivator. ulethbridge.calibretexts.org It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but the lone pairs on the bromine can stabilize the arenium ion intermediate through resonance, directing the incoming electrophile to the ortho and para positions. ulethbridge.calibretexts.orgorganicchemistrytutor.com

Hydroxyl-methine Group (-CH(OH)-): This group, attached to the two phenyl rings, is generally considered to be an ortho-, para-directing activator. The alkyl-like nature of the central carbon atom is weakly activating.

Given the presence of these two types of directing groups on each phenyl ring, the pattern of electrophilic substitution can be predicted. In each 2-bromophenyl ring, the positions open for substitution are C3, C4, C5, and C6. The bromine atom at C2 will direct incoming electrophiles to the C4 and C6 positions. The large -CH(OH)Ar group at C1 will also direct to its ortho (C6) and para (C4) positions. Therefore, the directing effects of both substituents reinforce each other, strongly favoring substitution at the C4 and C6 positions.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Halo and 6-halo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-acyl derivatives |

| This table provides a predictive overview of the regiochemical outcomes for electrophilic aromatic substitution on the bromophenyl rings of this compound, based on established directing effects. |

While specific experimental data for the electrophilic aromatic substitution of this compound is not readily found in the literature, these predictions based on fundamental principles of organic chemistry provide a strong indication of the expected reactivity and product distribution. libretexts.orgnih.govpitt.eduquora.comuri.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com

Computational and Theoretical Studies of Bis 2 Bromophenyl Methanol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic features, by calculating the electron density of a system. For molecules like Bis(2-bromophenyl)methanol, DFT calculations can reveal intricate details about its stability, reactivity, and spectroscopic behavior.

Ground State Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the lowest possible energy on the potential energy surface. For flexible molecules like this compound, which has rotational freedom around several single bonds, this process also involves a conformational analysis to identify the most stable conformer(s).

Quantum chemical calculations have been performed on this compound, including geometry optimizations followed by vibrational frequency calculations to confirm that the resulting structures correspond to true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies unamur.be.

The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While a specific data table for the optimized geometry of this compound is not detailed in the available literature, a representative table of what such an analysis would yield is shown below.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Diarylmethanol Compound. (Note: This table is illustrative. Specific values for this compound require a dedicated DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-O | ~1.43 Å |

| C-H (methanolic) | ~1.10 Å | |

| O-H | ~0.97 Å | |

| C-C (aryl-CH) | ~1.52 Å | |

| C-Br | ~1.91 Å | |

| Bond Angles | C-O-H | ~108° |

| C-CH-C (aryl) | ~112° | |

| O-CH-C (aryl) | ~110° |

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT is used to probe the electronic properties of the molecule. This includes analyzing the distribution of electrons and identifying regions that are important for chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, calculations of HOMO and LUMO energies are used to determine its global electrophilicity index, providing insight into its reactivity profile unamur.be.

Table 2: Representative Frontier Molecular Orbital Data. (Note: This table illustrates the type of data obtained from FMO analysis. Specific values for this compound are not available in the cited sources.)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. beilstein-journals.org It is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential. The MEP is an invaluable tool for predicting how a molecule will interact with other species. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. Green areas represent neutral potential. beilstein-journals.org This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of chemical reactivity beilstein-journals.org.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, which reveals the significance of hyperconjugation and intramolecular charge transfer. NBO analysis also calculates natural atomic charges, which offer a more robust description of the electron distribution than other methods like Mulliken population analysis. For this compound, NBO analysis has been used to determine the natural charges on its atoms unamur.be.

Table 3: Key NBO Donor-Acceptor Interactions. (Note: This is a representative table. Specific interaction energies for this compound require a dedicated NBO calculation.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-Br) | Value |

| LP (Br) | σ(C-C) | Value |

| σ (C-H) | σ*(C-Br) | Value |

| E(2) represents the stabilization energy of the interaction. |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational modes to specific molecular motions.

Similarly, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical chemical shifts are valuable for confirming molecular structures and assigning signals in experimental NMR spectra. Experimental ¹³C NMR data for this compound has been reported, with chemical shifts calibrated to the solvent resonance of CDCl₃ unamur.be.

Table 4: Experimental ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Experimental ¹³C NMR (101 MHz, CDCl₃) δ (ppm) unamur.be |

| CH(OH) | 74.0 |

| C (ipso-CHOH) | 140.4 |

| C (ipso-Br) | 122.9 |

| CH (ortho to Br) | 133.0 |

| CH (meta to Br) | 129.2 |

| CH (para to Br) | 129.1 |

| CH (ortho to CHOH) | 127.9 |

Exploration of Reactivity Descriptors (e.g., Electrophilicity Index)

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the chemical behavior of molecules. These descriptors quantify various aspects of a molecule's reactivity, such as its propensity to accept or donate electrons.

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Chemical Potential (μ): The negative of the electronegativity, representing the escaping tendency of electrons from an equilibrium system.

The calculation of these descriptors for this compound through DFT methods would provide a quantitative measure of its reactivity, allowing for predictions of its behavior in various chemical reactions. For instance, a study on trimethyl-tetrathiafulvalenylthiophenes utilized DFT calculations to determine these reactivity descriptors and understand the reactivity patterns of the molecular systems. researchgate.net A similar approach for this compound would be highly informative.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. |

| Ionization Potential | I | Indicates the ease of removing an electron. |

| Electron Affinity | A | Indicates the ability to accept an electron. |

| Chemical Hardness | η | Represents the resistance to deformation of the electron cloud. |

| Chemical Potential | μ | Describes the escaping tendency of an electron from a system. |

Advanced Computational Simulations

Advanced computational simulations, such as molecular dynamics and molecular docking, offer a dynamic perspective on the behavior of this compound and its interactions with other molecules.

Molecular Dynamics (MD) Simulations (General Principles)

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics, solvent effects, and thermodynamic properties of a molecule.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating the equations of motion over small time steps, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can provide insights into:

The conformational flexibility of the molecule, including the rotation around the C-C and C-O bonds.

The solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute.

The dynamics of hydrogen bonding between the hydroxyl group of this compound and solvent molecules.

The diffusion and transport properties of the molecule in the simulated medium.

While specific MD simulation studies on this compound are not documented in the literature, studies on similar aromatic systems in solution provide a framework for what could be investigated. For instance, MD simulations have been used to study the rupture mechanism of aromatic systems from graphite, providing insights into intermolecular interactions. nih.gov

Molecular Docking Studies (Relevant for Binding Interactions, Not Biological Activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. This method is widely used in drug discovery but is also valuable for understanding the binding interactions of any two molecules.

In the context of this compound, molecular docking could be employed to study its binding to a variety of host molecules or surfaces. The process involves:

Defining the three-dimensional structures of both this compound (the ligand) and the binding partner (the receptor).

Sampling a large number of possible binding poses of the ligand within the binding site of the receptor.

Using a scoring function to estimate the binding affinity for each pose.

The results of a molecular docking study can reveal the most likely binding mode and provide an estimate of the binding energy. This information is crucial for understanding the nature of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, halogen bonds, and van der Waals interactions. For example, docking simulations of disubstituted diaryl diselenides have been used to understand their interaction with enzymes, highlighting the role of π-π and cation-π interactions. nih.gov A similar approach could elucidate the binding preferences of this compound.

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions play a critical role in determining the structure and properties of molecular crystals and complexes. Computational methods provide a powerful means to visualize and quantify these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition the electron density in a crystal into molecular fragments, allowing for the visualization and quantification of intermolecular interactions. The Hirshfeld surface is defined as the region in space where the contribution to the procrystal electron density from the sum of spherical atoms of the molecule of interest is equal to the contribution from all other molecules.

The surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key intermolecular interactions.

For a molecule like this compound, Hirshfeld surface analysis would be particularly insightful for understanding the role of the bromine atoms and the hydroxyl group in the crystal packing. Based on studies of similar brominated aromatic compounds, it is expected that the following intermolecular contacts would be significant:

H···H contacts: Typically, these are the most abundant contacts in organic crystals.

Br···H/H···Br contacts: These represent C—H···Br interactions, which are a form of weak hydrogen bonding.

C···H/H···C contacts: These are indicative of C—H···π interactions.

O···H/H···O contacts: These correspond to the classical O—H···O hydrogen bonds involving the hydroxyl group.

Br···Br contacts: These halogen-halogen interactions can also play a role in stabilizing the crystal structure.

Table 2: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (based on analogous compounds)

| Contact Type | Expected Contribution |

| H···H | High |

| Br···H/H···Br | Significant |

| C···H/H···C | Moderate |

| O···H/H···O | Significant |

| Br···Br | Possible |

Quantitative Characterization of Hydrogen Bonding Interactions

Hydrogen bonds are among the most important non-covalent interactions, and their quantitative characterization is crucial for understanding molecular recognition and self-assembly. Computational methods offer several ways to analyze hydrogen bonds in detail.

For this compound, the primary hydrogen bond donor is the hydroxyl group (-OH). It can also act as a hydrogen bond acceptor through the lone pairs on the oxygen atom. The bromine atoms can also act as weak hydrogen bond acceptors.

Computational techniques to quantify these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds, including hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density and its Laplacian, can provide quantitative information about the strength of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between orbitals. For a hydrogen bond, this typically involves the donation of electron density from a lone pair orbital of the acceptor atom to the antibonding σ* orbital of the donor X-H bond. The second-order perturbation energy associated with this interaction provides a measure of the hydrogen bond strength.

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. This allows for a detailed understanding of the nature of the hydrogen bonding interaction.

While specific quantitative analyses of hydrogen bonding in this compound are not available, computational studies on other alcohols provide a framework for such investigations. For example, a study on hydroxycarbonyl (B1239141) aliphatic compounds used the molecular tailoring approach to estimate intramolecular hydrogen bond energies. nih.gov A similar approach could be applied to study the intramolecular and intermolecular hydrogen bonding in this compound.

Theoretical Insights into Halogen Bonding Potential

Computational and theoretical chemistry offer powerful tools to elucidate the nature and strength of non-covalent interactions, including halogen bonding. In the case of this compound, theoretical studies are crucial for understanding its potential to act as a halogen bond (XB) donor. This potential is primarily dictated by the electronic characteristics of the bromine atoms within its structure.

At the core of understanding halogen bonding is the concept of the "σ-hole." This is a region of positive electrostatic potential that can develop on the outer surface of a covalently bonded halogen atom, along the extension of the R-X bond (where R is the rest of the molecule and X is the halogen). researchgate.netbeilstein-journals.org The magnitude and size of this σ-hole are key determinants of the strength of the halogen bond. researchgate.net For a molecule like this compound, the presence of two bromine atoms on the phenyl rings suggests a significant potential for forming halogen bonds.

Several computational methods are employed to analyze and predict halogen bonding:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov The presence of a bond critical point (BCP) between the bromine atom and a halogen bond acceptor would provide evidence of a halogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can offer insights into the strength and nature of the interaction. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and orbital interactions. In the context of halogen bonding, it can quantify the donor-acceptor interactions between the lone pair of a Lewis base (the XB acceptor) and the antibonding σ*(C-Br) orbital of this compound (the XB donor). beilstein-journals.org

Density Functional Theory (DFT) and Ab Initio Calculations: These methods are used to calculate the geometries and interaction energies of halogen-bonded complexes. nih.gov Functionals like M06-2X and ωB97XD have been found to be particularly suitable for studying halogen bonds. nih.gov Such calculations can provide quantitative data on the stability of potential halogen-bonded adducts involving this compound.

While direct computational studies specifically on this compound are not extensively available in the surveyed literature, the theoretical framework for its halogen bonding potential is well-established. The two bromine atoms, attached to sp²-hybridized carbon atoms of the phenyl rings, are expected to possess significant σ-holes. The strength of these halogen bonds would be influenced by the nature of the halogen bond acceptor.

Based on general principles of halogen bonding, the following theoretical insights can be inferred for this compound:

The bromine atoms act as electrophilic centers, capable of interacting with a variety of Lewis basic sites, including lone pairs on nitrogen, oxygen, or sulfur atoms, as well as π-systems.

The strength of the halogen bond would follow the general trend Br > Cl > F, making the bromine atoms in this compound effective halogen bond donors. umich.edu

The presence of two potential halogen bond donor sites could allow for the formation of bidentate or bridging interactions, which could be significant in crystal engineering and molecular recognition.

To provide a more quantitative understanding, specific computational studies on this compound would be necessary. Such studies would likely involve the methods outlined in the table below to characterize the σ-hole on the bromine atoms and to calculate the interaction energies with various halogen bond acceptors.

Table of Computational Methods for Analyzing Halogen Bonding

| Computational Method | Information Provided | Relevance to this compound |

| Electrostatic Potential (ESP) Mapping | Visualizes and quantifies the σ-hole on the bromine atoms. | A positive ESP on the bromine atoms would confirm their potential as XB donors. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Identifies bond critical points and characterizes the nature of the XB interaction. | Would confirm the existence of an XB and describe its strength and covalency. |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge transfer and orbital interactions (e.g., n → σ*). | Would reveal the extent of electron donation from the XB acceptor to the C-Br antibonding orbital. |

| Energy Decomposition Analysis (EDA) | Partitions the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components. | Would provide a detailed understanding of the physical forces driving the halogen bond. |

| Density Functional Theory (DFT) Calculations | Predicts geometries and binding energies of halogen-bonded complexes. | Would allow for the quantitative comparison of the XB strength with different acceptors. |

Further computational research on this compound would be invaluable in fully characterizing its halogen bonding capabilities and guiding its application in areas such as crystal engineering and materials science.

Supramolecular Chemistry and Crystal Engineering with Bis 2 Bromophenyl Methanol

Design Principles for Bis(bromophenyl) Scaffolds in Supramolecular Assemblies

The design of supramolecular assemblies relies on the strategic use of non-covalent interactions to guide molecules into forming larger, ordered structures. The bis(2-bromophenyl)methanol scaffold is a noteworthy example, incorporating several key functional groups that dictate its assembly behavior. The primary design principles revolve around the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The central hydroxyl (-OH) group of the methanol (B129727) linker is a classic hydrogen bond donor and acceptor. This functionality is highly directional and is a primary driver in forming predictable structural motifs, such as chains or dimeric structures, in the solid state.

Halogen Bonding: The two bromine atoms on the phenyl rings are significant for directing supramolecular architecture. acs.org Halogen atoms, particularly heavier ones like bromine, have an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom. acs.org This positive region can interact favorably with Lewis bases (electron donors) like oxygen, nitrogen, or even another halogen atom. acs.orgacs.org This interaction, known as halogen bonding, is highly directional and provides a robust tool for crystal engineering. acs.org In bis(bromophenyl) scaffolds, these bromine atoms can guide the assembly process, potentially forming contacts that are distinct from those achievable via hydrogen bonding alone. acs.org

Hydrophobicity and Steric Effects: The bromine atoms are larger than hydrogen atoms, which introduces steric constraints that influence the possible packing arrangements of the molecules. acs.org Furthermore, the hydrophobic nature of the bromophenyl groups plays a role in the assembly process, particularly in more polar environments. acs.org

The combination of a flexible central linker with two bulky, functionalized aromatic side groups allows for a variety of conformations. The interplay between the strong, directional hydrogen and halogen bonds and the weaker, less directional π-stacking and van der Waals forces determines the final, most stable supramolecular architecture. mdpi.com The principles of complementarity and preorganization are key; the molecule is pre-organized to an extent by its covalent framework, but flexible enough to adapt to form complementary interactions with neighboring molecules. siesascs.edu.in

Role of this compound in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule. beilstein-journals.org The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While specific studies detailing this compound as a host or guest are not extensively documented in the literature, its molecular structure suggests a potential for such interactions.

The two bromophenyl groups, connected by a single carbon atom, can create a cleft-like structure. Depending on the rotational conformation around the central carbon, this cleft could potentially accommodate small guest molecules. The binding in such a hypothetical host-guest system would be governed by a combination of non-covalent forces:

Van der Waals Forces: The primary interaction holding a guest within the cavity would likely be van der Waals forces.

C-H···π Interactions: The hydrogen atoms of a guest molecule could interact with the electron-rich π-systems of the two phenyl rings.

Halogen Bonding: If the guest molecule possesses a Lewis basic site (e.g., a nitrogen or oxygen atom), it could engage in a halogen bond with one of the bromine atoms of the host.

The flexible nature of the single-atom linker between the phenyl rings means that this compound is not a rigidly preorganized host, a characteristic often desired for high-affinity binding. siesascs.edu.in However, this flexibility could also allow for an "induced fit," where the host adapts its conformation to better accommodate a guest molecule. wikipedia.org

Formation of Supramolecular Architectures and Networks

The spontaneous organization of molecules into stable, non-covalently bonded aggregates is known as self-assembly. For this compound, this process is driven by a combination of intermolecular forces inherent to its structure. The resulting supramolecular architecture is a balance between these competing and cooperating interactions.

The primary interactions expected to drive the self-assembly of this compound are:

O-H···O Hydrogen Bonds: The methanol -OH group is a strong hydrogen bond donor and acceptor. It is highly probable that this group will form intermolecular hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of one-dimensional chains or cyclic dimers. In related structures containing methanol solvates, similar O-H···O hydrogen bonds are observed to link molecules into chains. researchgate.net

Halogen-based Interactions: The bromine atoms can participate in several types of interactions. C-Br···π interactions, where the bromine atom interacts with the face of an aromatic ring of an adjacent molecule, are common in brominated aromatic compounds. nih.govnih.gov Short Br···Br contacts are also possible if the molecules pack in a way that brings the halogen atoms into close proximity. researchgate.net

The final crystal structure arises from the most energetically favorable combination of these interactions, leading to a well-defined, three-dimensional network.

Molecular tweezers are a specific class of host molecules characterized by two "pincer" arms connected by a spacer. wikipedia.orgmdpi.com This design creates an open cavity capable of binding guest molecules through various non-covalent interactions. siesascs.edu.inwikipedia.org The term was first popularized for synthetic receptors with two flat, aromatic pincers held in a cofacial arrangement by a rigid spacer. wikipedia.org

The key components and principles of molecular tweezers are:

Pincers: These are typically large, flat aromatic surfaces that interact with guests primarily through π-π stacking. They provide the binding surfaces of the tweezer. wikipedia.org

Spacer: The spacer connects the two pincers. Its nature is critical to the tweezer's function. A rigid spacer pre-organizes the pincers at an optimal distance (often around 7 Å) for binding an aromatic guest, preventing the pincers from collapsing on each other. siesascs.edu.in Flexible spacers allow for more conformational freedom and can adapt to guests of different sizes via an induced-fit mechanism. wikipedia.orgmdpi.com

Binding Interactions: The primary binding force in many molecular tweezers is π-π stacking between the aromatic pincers and an aromatic guest. wikipedia.org However, more advanced designs incorporate other functionalities to enhance binding affinity and selectivity. These can include hydrogen bond donors/acceptors, charged groups for electrostatic interactions, or hydrophobic moieties. wikipedia.orgbeilstein-journals.org

Molecular tweezers have been developed for a wide range of applications, from recognizing specific amino acid side chains to inhibiting protein aggregation and acting as catalysts. nih.gov The ability to tune the spacer and functionalize the pincers allows for the rational design of receptors for a diverse array of guest molecules. mdpi.com

Crystal Packing Analysis and Intermolecular Contacts

While a specific crystal structure determination for this compound is not detailed in the provided search results, an analysis of its expected crystal packing and intermolecular contacts can be inferred from its constituent functional groups and studies of closely related molecules. The packing of molecules in the solid state is a direct consequence of the intermolecular interactions discussed previously.

The analysis of crystal packing often involves tools like Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts. nih.gov For a molecule like this compound, the following contacts would be expected to play a significant role in the crystal packing:

Hydrogen Bonds (O-H···O): The strong and directional nature of hydrogen bonds would likely define a primary structural motif, such as a one-dimensional chain of molecules.

Halogen-Mediated Contacts (C-H···Br and C-Br···π): The bromine atoms are key. C-H···Br interactions, where a hydrogen atom from a neighboring molecule points towards a bromine, are expected. Furthermore, C-Br···π interactions, where the bromine atom is positioned over the π-cloud of a phenyl ring, are a common feature in the packing of bromophenyl compounds. nih.govnih.gov These interactions help to link the primary hydrogen-bonded motifs into a three-dimensional structure.

π-Stacking and van der Waals Forces: The final packing arrangement will be consolidated by weaker π-π stacking between the phenyl rings and general van der Waals forces, which ensure efficient space-filling. nih.gov

| Potential Intermolecular Contact | Description | Typical Role in Crystal Packing |

| O-H···O Hydrogen Bond | Interaction between the hydroxyl proton and an oxygen atom on a neighboring molecule. | Forms strong, directional primary motifs like chains or dimers. researchgate.net |

| C-H···Br Hydrogen Bond | Weak hydrogen bond between an aromatic or methyl C-H group and a bromine atom. | Links primary motifs into layers or 3D networks. |

| C-Br···π Interaction | Interaction of a bromine atom with the π-electron cloud of a phenyl ring. | Directional interaction that helps organize molecules, often forming layers. nih.gov |

| Br···Br Interaction | Interaction between the σ-hole of one bromine and the negative equatorial region of another. | Can form specific packing motifs, influencing molecular orientation. researchgate.net |

| π-π Stacking | Attractive interaction between the faces of two aromatic rings. | Stabilizes the overall structure, often in an offset or face-to-face arrangement. |

| Van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. | Dictates overall packing efficiency and space-filling. nih.gov |

Applications of Bis 2 Bromophenyl Methanol and Its Derivatives in Advanced Materials

Utilization as a Building Block for Functional Polymers and Dendrimers

While not typically polymerized directly, Bis(2-bromophenyl)methanol is a crucial precursor for monomers used in the synthesis of functional polymers. Its primary utility lies in its conversion to other molecules, such as substituted fluorenes, which are then incorporated into polymer chains.

Detailed Research Findings: The synthesis of functional polymers often relies on polymerization methods like Grignard Metathesis (GRIM) polymerization. The precursors for these reactions are frequently dihaloaromatic compounds that can be converted into mono-magnesiated species. This compound can be used to synthesize 9,9-disubstituted-2,7-dibromofluorenes. These fluorene (B118485) derivatives are then selectively converted to their mono-Grignard reagents, which act as monomers in GRIM polymerizations to create well-defined conductive polymers. researchgate.net The two bromine atoms on the this compound scaffold are essential for creating the dibrominated fluorene monomers required for this process.

Integration into Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)

The most prominent application of this compound in advanced materials is its role as a key starting material for the synthesis of fluorene-based organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). molaid.com Fluorene derivatives are widely used in organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge transport properties.

Detailed Research Findings: this compound can be converted into a fluorene core through an intramolecular cyclization reaction. A typical synthetic pathway involves the palladium-catalyzed cyclization of this compound to form the basic fluorene structure. This fluorene core can then be further functionalized. For example, 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene, a material used in the development of organic semiconductors and LEDs, is synthesized using this compound as the initial precursor. The process involves the initial cyclization of this compound followed by a subsequent Suzuki coupling reaction to add the desired aryl groups at the 9-position of the fluorene. These materials are then integrated as light-emitting or charge-transporting layers in electronic devices.

Application in Liquid Crystal (LC) Development

A review of the current scientific literature does not indicate specific research or established applications for this compound or its direct derivatives in the field of liquid crystal (LC) development.

Precursor for Metal-Organic Frameworks (MOFs)

Based on a review of available scientific literature, there are no specific documented instances of this compound being used as a primary ligand or precursor for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Role as a Ligand in Coordination Chemistry

The chemical literature prominently features this compound as a target product of sophisticated organometallic reactions rather than as a ligand for forming stable metal complexes. researchgate.netpatsnap.comresearchgate.netuni-muenchen.de Its synthesis often involves the use of Grignard reagents, such as isopropyl magnesium chloride-lithium chloride, reacting with precursors like 2-bromoiodobenzene and 2-bromobenzaldehyde (B122850). patsnap.com

There is no significant body of research detailing the synthesis and characterization of metal complexes where this compound acts as a coordinating ligand. The focus of existing studies is on its synthesis and its use as a precursor for further organic transformations, particularly in the creation of fluorene derivatives or other complex organic molecules. researchgate.netunamur.be

As there are no readily available studies on the formation of metal complexes with this compound as a ligand, there is consequently no information on its potential influence on the coordination geometry or electronic properties of metal centers.

Future Perspectives in Bis 2 Bromophenyl Methanol Research

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For bis(2-bromophenyl)methanol, research is anticipated to move beyond traditional synthetic methods towards greener and more sustainable alternatives. Key areas of focus will likely include the use of biotechnology, eco-friendly catalysts, and safer solvent systems.

Biotechnological routes, which employ microorganisms or enzymes, offer a promising path to more sustainable chemical production. researchgate.net These methods often require less energy, use moderate reaction conditions, and generate significantly less waste compared to conventional synthesis. researchgate.net The application of biocatalysis could lead to highly selective and efficient syntheses of this compound and its analogs.

Another avenue of exploration is the use of "ecocatalysts," which are derived from natural or biosourced materials. mdpi.com Research into catalysts derived from sources like manganese-rich plants has shown success in other chemical transformations and could be adapted for the synthesis of complex molecules like this compound. mdpi.com Additionally, the development of solvent-free reaction conditions or the use of water as a reaction medium represents a significant step forward in green chemistry. rsc.orgmdpi.com Water not only is non-toxic and safe but also can play a crucial role in promoting certain reaction mechanisms, such as sp3 C–O bond activation in palladium-catalyzed reactions. mdpi.com

Future synthetic strategies are expected to prioritize high yields, minimal use of hazardous reagents, and processes that are scalable and economically viable. rsc.orgmdpi.com

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches

| Aspect | Conventional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Catalysts | Often rely on heavy metals and harsh conditions. | Biocatalysts (enzymes), ecocatalysts, and recyclable heterogeneous catalysts. researchgate.netmdpi.comresearchgate.net |

| Solvents | Use of volatile organic compounds (VOCs). | Solvent-free conditions or use of green solvents like water. rsc.orgmdpi.com |

| Efficiency | May involve multiple steps with moderate yields. | High-yielding, one-pot procedures with excellent selectivity. rsc.orgmdpi.com |

| Environmental Impact | Generation of significant chemical waste. | Reduced waste generation and lower energy consumption. researchgate.net |

Expansion of Catalytic Applications to New Chemical Transformations

The unique structural features of this compound, particularly the presence of two bromophenyl groups, make it a promising candidate for a variety of catalytic applications. Future research will likely explore its use as a precursor to novel ligands and catalysts for new types of chemical reactions.

The bromine atoms on the phenyl rings can serve as handles for further functionalization, allowing for the synthesis of bidentate ligands. These ligands could then be used to create novel metal complexes with unique catalytic properties. Palladium-catalyzed reactions, for instance, have been used to create complex polycyclic skeletons from similar brominated precursors. acs.org This suggests that this compound derivatives could be instrumental in developing catalysts for dearomatization reactions, which are valuable for constructing complex molecular architectures. acs.org

Furthermore, diarylmethanols are known to participate in dehydrative nucleophilic substitution reactions, where they can generate carbocation intermediates. researchgate.net By modifying the electronic properties of the aryl rings on this compound, it may be possible to tune the stability and reactivity of these intermediates, thereby enabling new and selective chemical transformations. Research could focus on using these derivatives in domino reactions or multi-component reactions to build complex molecules in a single step. mdpi.com

Advanced In Silico Screening and Design of Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico methods will be crucial for accelerating the discovery and development of new derivatives with desired properties.

Virtual high-throughput screening (VHTS) can be employed to rapidly evaluate large libraries of virtual this compound derivatives for potential biological activity or material properties. scirp.org This approach saves significant time and resources compared to traditional experimental screening. Following VHTS, molecular docking studies can be used to predict how these derivatives might bind to specific biological targets, such as proteins or enzymes. nih.gov This is particularly relevant for drug design, where understanding the binding mode of a molecule is key to optimizing its efficacy. nih.govnih.gov

In addition to predicting activity, computational tools like ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are vital for evaluating the pharmacokinetic profiles of potential drug candidates at an early stage. scirp.org By identifying compounds with favorable ADME properties and low toxicity, researchers can focus their synthetic efforts on the most promising candidates.

Table 2: In Silico Tools for Derivative Design and Screening

| Computational Tool | Application in this compound Research | Potential Outcome |

|---|---|---|

| Virtual High-Throughput Screening (VHTS) | Rapidly screen virtual libraries of derivatives against biological targets. scirp.org | Identification of lead compounds for further development. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to target proteins. nih.gov | Understanding structure-activity relationships and guiding rational drug design. |

| ADME/Tox Prediction | Evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. scirp.org | Selection of candidates with good pharmacokinetic and safety profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. scirp.org | Prediction of the activity of unsynthesized compounds. |

Exploration of Emerging Applications in Interdisciplinary Fields

The versatility of the this compound scaffold opens the door to a wide range of applications in fields beyond traditional organic chemistry. Future research is expected to explore its potential in materials science, medicinal chemistry, and chemical biology.

In materials science, derivatives of this compound could be used as building blocks for novel polymers or functional materials. The bromine atoms provide sites for polymerization reactions, and the diarylmethanol core could impart unique photophysical or electronic properties to the resulting materials. For example, related fluorophores are being explored for use in bioimaging and as photosensitizers in solar cells. rsc.org

In medicinal chemistry, the diarylmethanol moiety is a common feature in many biologically active compounds. By functionalizing the aryl rings of this compound, it may be possible to develop new therapeutic agents. nih.govnih.gov The ability to create complex, fused polycyclic skeletons from similar precursors could lead to the synthesis of novel anticancer agents or inhibitors of specific enzymes. acs.org

The exploration of this compound and its derivatives in these interdisciplinary areas will require collaboration between chemists, biologists, and materials scientists, and it holds the promise of leading to significant scientific and technological advancements.

Q & A

Q. What are the common synthetic routes for Bis(2-bromophenyl)methanol, and how can reaction conditions be optimized?